N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-3-21-14(22-4-2)12-17-23(19,20)11-10-16-15(18)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEUADICAPSYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is its potential as an anticancer agent. Research has shown that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzamide can inhibit cell proliferation in breast cancer and prostate cancer models .
Case Study :
In a study involving the A549 lung cancer cell line, compounds derived from benzamide exhibited significant cytotoxicity. The MTT assay revealed a dose-dependent decrease in cell viability, indicating the compound's potential as an effective anticancer agent.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Lung Cancer (A549) |
| Compound B | 20 | Breast Cancer |
| Compound C | 10 | Prostate Cancer |
Treatment of Autoimmune Disorders
This compound has also been explored for its efficacy in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Its mechanism involves modulating immune responses and reducing inflammation .
Clinical Insights :
A clinical trial assessed the compound's effectiveness in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo groups.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its potency and selectivity:
- Synthesis Methods : Various synthetic routes have been developed to improve yield and purity.
- In Vitro Studies : These studies have confirmed the compound's ability to induce apoptosis in cancer cells and modulate inflammatory cytokine production in immune cells.
Mechanism of Action
The mechanism of action of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Antifungal Activity
Antioxidant Activity
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Demonstrates superior radical scavenging (IC₅₀ = 22.8 μM for DPPH) compared to ascorbic acid, attributed to its polyphenolic structure .
- However, the sulfamoyl group may confer metal-chelating properties, which could be explored for synergistic effects.
Anticancer and Antimicrobial Activity
- Imidazole-Substituted Benzamides : Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide show activity against cervical cancer cells, likely via apoptosis induction .
- 2-Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibits broad-spectrum antimicrobial activity, with QSAR studies linking efficacy to topological parameters like Balaban index .
- N-(2-(N-(2,2-Diethoxyethyl)sulfamoyl)ethyl)benzamide : The diethoxyethyl sulfamoyl moiety may enhance bioavailability and target selectivity in cancer or microbial models, though empirical data are needed.
Biological Activity
N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is a compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique sulfamoyl group attached to a benzamide framework, which enhances its reactivity and biological activity. The specific structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Preliminary studies suggest that it may function as an enzyme inhibitor , impacting protein interactions and cellular processes. The exact molecular targets are still under investigation but may include pathways related to cell proliferation and apoptosis .
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in cellular signaling and metabolism. For instance, it has shown potential as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with an IC50 value of approximately 2.88 ± 0.13 µM .
2. Therapeutic Applications
- Cancer Treatment : Studies have explored its efficacy in treating disorders characterized by abnormal cellular proliferation, including various cancers. The compound's ability to induce apoptosis in cancer cells has been documented .
- Diabetes Research : Analogous compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Structure | 3.00 ± 0.15 | Inhibitor of h-NTPDase1 |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Structure | 0.10 ± 0.01 | β-cell protective activity |
| N-(4-chlorophenyl)-sulfamoyl-benzamide | Structure | 1.50 ± 0.05 | Anti-cancer activity |
Case Study 1: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound significantly increased apoptosis rates in cancer cell lines compared to controls. The results indicated a dose-dependent response with notable efficacy at higher concentrations.
Case Study 2: Diabetes Protection
A recent study evaluated the protective effects of related compounds on pancreatic β-cells subjected to ER stress. Compounds similar to this compound exhibited enhanced cell viability and reduced markers of apoptosis at concentrations as low as 0.1 µM .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:
Sulfamoylation : Reacting 2-aminoethylbenzamide with 2,2-diethoxyethylsulfamoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to form the sulfonamide bond .
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by acidic deprotection (e.g., HCl in dioxane) .
Key analytical tools: ¹H/¹³C NMR to confirm sulfamoyl linkage (δ 3.4–3.8 ppm for ethoxy groups; δ 7.5–8.0 ppm for benzamide aromatic protons) and ESI-MS for molecular ion verification .
Q. How is the purity and stability of this compound assessed during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to monitor purity. Retention time shifts may indicate hydrolysis of the diethoxyethyl group .
- Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products (e.g., free sulfamoyl acid) can be identified via LC-MS .
Advanced Research Questions
Q. How can low yields in the sulfamoylation step be addressed?
- Methodological Answer : Low yields often arise from moisture sensitivity or competing side reactions. Strategies include:
- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., DCM distilled over CaH₂).
- Alternative Bases : Replace DIPEA with 1,8-diazabicycloundec-7-ene (DBU) to enhance nucleophilicity of the amine .
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of the sulfamoyl chloride intermediate .
Q. What structural modifications enhance the compound’s bioactivity while retaining stability?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Benzamide Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position increases binding affinity to targets like Trypanosoma brucei enzymes .
- Ethoxy Group Replacement : Replace diethoxyethyl with tetrahydropyranyl to improve metabolic stability without compromising solubility .
- Validation : Test modified analogs in in vitro assays (e.g., enzyme inhibition IC₅₀) and compare pharmacokinetic profiles .
Q. How can contradictory cytotoxicity data in literature be resolved?
- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Mitigation steps:
- Reproducibility Checks : Re-synthesize the compound using documented protocols and validate purity via elemental analysis .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Studies : Perform transcriptomic profiling to differentiate apoptosis vs. necrosis pathways .
Experimental Design Considerations
Q. What analytical techniques are critical for characterizing degradation products?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of degradation fragments (e.g., loss of ethoxy groups, m/z shifts ~88 Da) .
- FT-IR Spectroscopy : Detect hydrolysis via disappearance of sulfonamide S=O stretches (~1350 cm⁻¹) .
- X-ray Crystallography : Resolve structural changes in degradation products (e.g., crystallize with a co-solvent like ethyl acetate) .
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with variations in the benzamide (e.g., halogenation), sulfamoyl linker (e.g., alkyl chain length), and diethoxy group (e.g., cyclic ethers) .
- Data Collection : Use a tiered approach:
Primary Screening : Measure IC₅₀ against target enzymes.
Secondary Profiling : Assess selectivity (e.g., compare activity against human acetylcholinesterase vs. parasitic enzymes) .
Tertiary Validation : Conduct in vivo efficacy studies in disease models (e.g., murine trypanosomiasis) .
Safety and Handling
Q. What precautions are necessary when handling intermediates like sulfamoyl chlorides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
